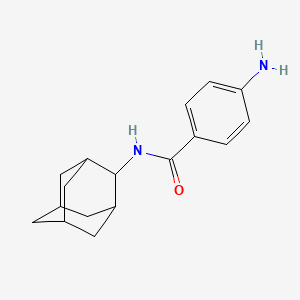

![molecular formula C23H15N3O4S B2552364 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922615-86-9](/img/structure/B2552364.png)

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several rings and functional groups. The phenyl and chromene rings would likely be planar, while the oxadiazole ring might be slightly twisted due to the presence of the nitrogen atoms . The methylthio group would likely be in an axial position, pointing out from the plane of the molecule .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxadiazole ring could be opened by nucleophilic attack at the carbonyl carbon . The chromene ring could potentially be oxidized to form a quinone . The carboxamide group could be hydrolyzed to form a carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

Novel Synthesis Approaches : Research on the compound of interest, N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, and related chemicals, involves innovative synthesis methods. For instance, a non-catalytic approach has been developed for the synthesis of highly functionalized dihydrobenzo[h]quinolines, which are closely related to the compound (Pratap & Ram, 2007).

Anticancer Potential : Certain derivatives of the compound have shown promising results in anticancer evaluations. A study involving substituted benzamides related to the compound demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Chemical Genetics and Drug Discovery

- Chemical Genetics in Drug Research : The compound's analogs are also explored in the realm of chemical genetics for drug discovery. Studies have shown that related compounds like 1,2,4-oxadiazoles are potential anticancer agents, uncovering new drug targets and signaling pathways (Cai et al., 2006).

Antimicrobial Activity

Antimicrobial Properties : Various derivatives of the compound have been synthesized and shown to possess significant antimicrobial activity. For example, N-aryl substituted benzamides demonstrated higher activity compared to reference drugs in preliminary screenings (Latthe & Badami, 2007).

Molecular Docking for Anticancer Properties : Molecular docking studies of chromeno derivatives, closely related to the compound of interest, have indicated high activity against breast cancer cell lines. This suggests the potential of these compounds in developing cancer therapeutics (Abd El Ghani et al., 2022).

Schiff Bases and Antioxidant Activities

- Synthesis of Schiff Bases : Schiff bases containing molecules similar to the compound have been synthesized and evaluated for antioxidant and antimicrobial activities. Some compounds exhibited good antioxidant properties (Saundane & Mathada, 2015).

Microwave-Assisted Synthesis and Antimicrobial Evaluation

- Innovative Synthesis Techniques : The microwave-assisted synthesis of related carboxamide compounds has shown a considerable increase in reaction rate and yield. These compounds displayed significant antibacterial and antifungal activities (Raval et al., 2012).

Zukünftige Richtungen

Research into compounds like this one is ongoing, and there are many potential directions for future work. For example, researchers could investigate its biological activity, study its physical and chemical properties, or develop new methods for its synthesis . The results of such research could lead to the development of new drugs or other useful substances.

Eigenschaften

IUPAC Name |

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O4S/c1-31-15-7-4-6-14(11-15)21-25-26-23(30-21)24-20(27)18-12-17-16-8-3-2-5-13(16)9-10-19(17)29-22(18)28/h2-12H,1H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXPFYZYTURGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2552292.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)

![2,4,5-trifluoro-N-[(4-methoxy-3-nitrophenyl)methyl]aniline](/img/structure/B2552298.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2552301.png)